methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a furan ring and a piperazine moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst . The piperazine moiety is then attached via a nucleophilic substitution reaction, where piperazine reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The furan and piperazine moieties can enhance the compound’s binding affinity and selectivity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its broad-spectrum antiviral properties.
Uniqueness
Methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate is unique due to its combination of an indole core, furan ring, and piperazine moiety. This structural complexity allows for diverse biological activities and potential therapeutic applications, distinguishing it from other indole derivatives .
Properties
CAS No. |
405281-26-7 |
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Molecular Formula |
C21H22N4O5 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H22N4O5/c1-29-21(28)19-18(14-5-2-3-6-15(14)22-19)23-17(26)13-24-8-10-25(11-9-24)20(27)16-7-4-12-30-16/h2-7,12,22H,8-11,13H2,1H3,(H,23,26) |
InChI Key |
HXGVDMIMNOFHDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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